

physical and chemical properties of 6-Fluoro-3-iodo-2-methylpyridine

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Compound of Interest

Compound Name: *6-Fluoro-3-iodo-2-methylpyridine*

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An In-depth Technical Guide to **6-Fluoro-3-iodo-2-methylpyridine**: Properties, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, especially functionalized pyridines, are foundational to the development of countless biologically active molecules.^[1] **6-Fluoro-3-iodo-2-methylpyridine** (CAS No. 884495-23-2) has emerged as a highly valuable and versatile intermediate.^[1] Its unique trifunctionalized structure—featuring a fluorine atom, a reactive iodine atom, and a methyl group on the pyridine core—offers a sophisticated platform for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of **6-Fluoro-3-iodo-2-methylpyridine**, intended for researchers, chemists, and drug development professionals. We will delve into its core physical and chemical properties, explore its reactivity with a focus on transition metal-catalyzed cross-coupling reactions, and discuss its applications, handling, and exemplary experimental protocols.

Chemical Identity and Physicochemical Properties

The identity and fundamental properties of **6-Fluoro-3-iodo-2-methylpyridine** are summarized below. This data is critical for its appropriate handling, storage, and application in synthetic

chemistry.

Chemical Identifiers

Identifier	Value	Source
IUPAC Name	6-Fluoro-3-iodo-2-methylpyridine	[2]
CAS Number	884495-23-2	[2] [3]
Molecular Formula	C ₆ H ₅ FIN	[2]
Molecular Weight	237.02 g/mol	[3]
Canonical SMILES	CC1=C(C=CC(=N1)F)I	[4]
InChI Key	VTKNZPBQLMGRJH-UHFFFAOYSA-N	[3] [4]

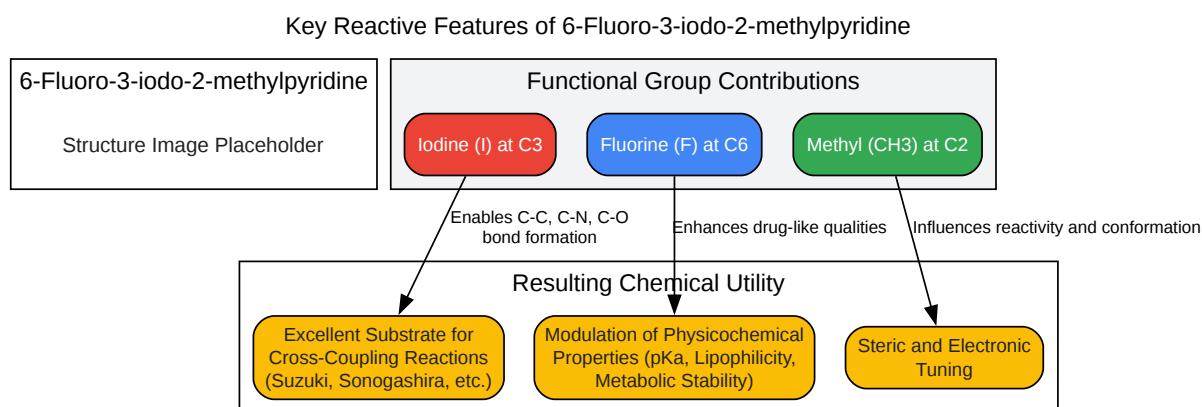
Physical and Chemical Properties

Property	Value	Source
Appearance	White to Yellow Solid	[3]
Purity	Typically ≥97%	[1] [3]
Boiling Point	229.6 °C at 760 mmHg (Predicted)	[4]
Density	1.892 g/cm ³ (Predicted)	[4]
Storage Temperature	Refrigerator	[3]
Shipping Temperature	Room Temperature	[3]

The Architectural Logic: Understanding Reactivity

The synthetic utility of **6-Fluoro-3-iodo-2-methylpyridine** stems from the specific arrangement of its three functional groups, each conferring distinct and advantageous chemical properties.

- **Iodine as a Versatile Leaving Group:** The carbon-iodine (C-I) bond at the 3-position is the primary site of reactivity. This bond is relatively weak, making it an excellent substrate for oxidative addition to transition metal catalysts (e.g., Palladium, Copper). This reactivity is the cornerstone of its application in a wide array of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.[1]
- **Fluorine Substitution:** The fluorine atom at the 6-position significantly influences the molecule's electronic properties. As a strongly electron-withdrawing group, it can decrease the basicity of the pyridine nitrogen.[5] In a drug development context, fluorine substitution is a well-established strategy to enhance metabolic stability, improve lipophilicity, and modulate binding affinity, often leading to superior pharmacokinetic and pharmacodynamic profiles.[1]
- **Methyl Group Influence:** The 2-methyl group provides steric and electronic influence. It can direct the regioselectivity of certain reactions and fine-tune the electronic nature of the pyridine ring, impacting the overall reactivity and properties of the final target molecule.[1]



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Caption: Key functional groups and their impact on chemical reactivity.

Applications in Research and Drug Development

The unique combination of features makes **6-Fluoro-3-iodo-2-methylpyridine** a sought-after intermediate in several high-value research areas.

- Pharmaceutical Intermediates: This is the primary application. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^[6] This building block is crucial for synthesizing compounds targeting a range of diseases, including kinase inhibitors for oncology, antiviral agents, and therapeutics for neurological disorders.^[1]
- Agrochemicals: The structural motifs accessible from this intermediate are also relevant to the development of next-generation herbicides, fungicides, and insecticides, where enhanced efficacy and improved environmental profiles are desired.^[1]
- Material Science: It is also explored for creating specialized organic materials, such as ligands for catalysis or components of organic semiconductors.^[1]

Safety and Handling

Proper handling of **6-Fluoro-3-iodo-2-methylpyridine** is essential in a laboratory setting. The following information is derived from available safety data sheets (SDS).

Hazard Identification

- Signal Word: Warning^[3]
- Hazard Statements:
 - H302: Harmful if swallowed^[3]
 - H315: Causes skin irritation^[3]
 - H320: Causes eye irritation^[3]
 - H335: May cause respiratory irritation^[3]

Recommended Precautions and PPE

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[8]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][9]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[8][10]
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11]
- Handling Practices: Avoid breathing dust, fumes, or spray.[7][10] Wash hands and any exposed skin thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate the utility of **6-Fluoro-3-iodo-2-methylpyridine**, a representative Suzuki cross-coupling protocol is provided below. This reaction is a powerful method for forming carbon-carbon bonds.

Objective: To synthesize 6-Fluoro-2-methyl-3-(phenyl)pyridine by coupling **6-Fluoro-3-iodo-2-methylpyridine** with phenylboronic acid.

Materials and Reagents

- **6-Fluoro-3-iodo-2-methylpyridine**
- Phenylboronic Acid
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand

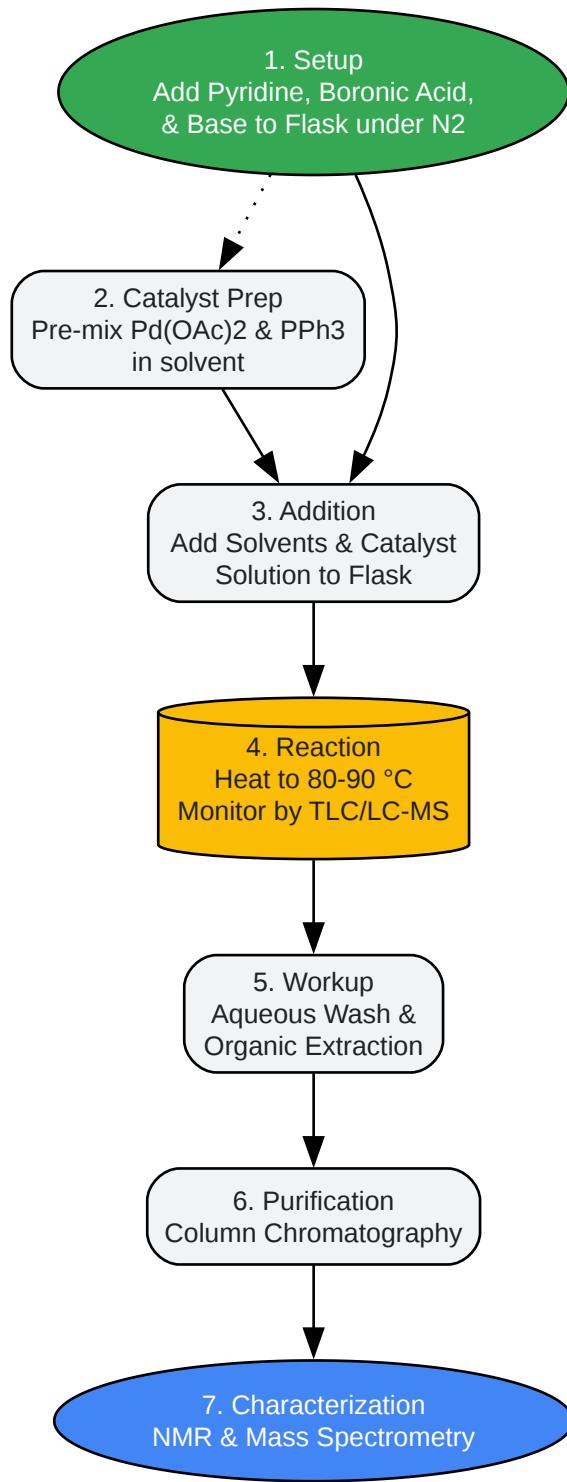
- Potassium Carbonate (K_2CO_3) or another suitable base
- 1,4-Dioxane (anhydrous)
- Toluene (anhydrous)
- Deionized Water
- Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Step-by-Step Methodology

- Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add **6-Fluoro-3-iodo-2-methylpyridine** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- Catalyst Preparation: In a separate vial, pre-mix Palladium(II) Acetate (0.02 eq) and Triphenylphosphine (0.04 eq) in a small amount of the reaction solvent until a homogeneous solution is formed. Causality Note: Pre-mixing the palladium source and ligand allows for the in-situ formation of the active Pd(0) catalyst, which is crucial for initiating the catalytic cycle.
- Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and toluene (e.g., in a 4:1 ratio) to the main reaction flask, followed by the prepared catalyst solution. A small amount of water (e.g., 10% v/v of the organic solvent) is often added to aid in the dissolution of the base and facilitate the transmetalation step.
- Reaction Execution: Equip the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Workup and Isolation:
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate and water.
 - Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification and Characterization: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Fluoro-2-methyl-3-(phenyl)pyridine. Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Suzuki Coupling Experimental Workflow



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Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Conclusion

6-Fluoro-3-iodo-2-methylpyridine stands out as a premier building block for modern organic synthesis. Its well-defined reactivity, centered on the versatile carbon-iodine bond for cross-coupling, is complemented by the strategic placement of fluoro and methyl groups that impart desirable properties for drug discovery and material science. A thorough understanding of its properties, reactivity, and handling procedures empowers researchers to leverage this powerful intermediate to its full potential, accelerating the discovery and development of novel chemical entities.

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